molecular formula C19H17NO3S B2451374 Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate CAS No. 477567-80-9

Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate

Cat. No.: B2451374
CAS No.: 477567-80-9
M. Wt: 339.41
InChI Key: SGRUQMUGNGVDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the acylation of 3-methylthiophene-2-carboxylate with naphthalene-2-carbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then subjected to esterification with ethanol in the presence of a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The thiophene ring and naphthalene moiety are likely involved in these interactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methylthiophene-2-carboxylate: Lacks the naphthalene-2-carbonylamino group, resulting in different chemical properties and applications.

    Naphthalene-2-carbonyl chloride: Used as a reagent in the synthesis of the target compound but has distinct reactivity and applications.

    Thiophene-2-carboxylate derivatives: Share the thiophene core but differ in substituents, leading to varied chemical behavior and uses.

Uniqueness

Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate is unique due to the combination of the thiophene ring and naphthalene moiety, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-3-23-19(22)17-12(2)10-16(24-17)20-18(21)15-9-8-13-6-4-5-7-14(13)11-15/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRUQMUGNGVDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.